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molecular formula C15H15NO2 B8357717 2-(4-(Aminomethyl)benzyl)benzoic acid

2-(4-(Aminomethyl)benzyl)benzoic acid

Cat. No. B8357717
M. Wt: 241.28 g/mol
InChI Key: WYUOIUCXHIGJDS-UHFFFAOYSA-N
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Patent
US05246940

Procedure details

Methyl 2-(4-aminomethylbenzyl)benzoate (2.41 g, 0.01 moles) is dissolved in 50 mL methanol and 10 mL of 50% KOH is added. The mixture is heated at reflux for 6 hours, concentrated in vacuo and then acidified to yield 1.3 g (57%) of title compound as a precipitate. Mass Spec (DCI) m/z 228. Further purification is achieved by forming the HCI salt in isopropanol/saturated with HCI gas.
Name
Methyl 2-(4-aminomethylbenzyl)benzoate
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:19]=[CH:18][C:6]([CH2:7][C:8]2[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=2[C:10]([O:12]C)=[O:11])=[CH:5][CH:4]=1.[OH-].[K+]>CO>[NH2:1][CH2:2][C:3]1[CH:19]=[CH:18][C:6]([CH2:7][C:8]2[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=2[C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Methyl 2-(4-aminomethylbenzyl)benzoate
Quantity
2.41 g
Type
reactant
Smiles
NCC1=CC=C(CC2=C(C(=O)OC)C=CC=C2)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC=C(CC2=C(C(=O)O)C=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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